Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride
Description
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is a heterocyclic compound featuring a fused triazolo-pyridine core with a methyl ester at position 7, an amino group at position 2, and a hydrochloride counterion. Its molecular formula is C₇H₅BrClN₄O₂ (Mol. Weight: 250.48 g/mol), as listed in Enamine Ltd's Building Blocks Catalogue . The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications.
Properties
Molecular Formula |
C8H9ClN4O2 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12;/h2-4H,1H3,(H2,9,11);1H |
InChI Key |
HNXRNDYDHZFORD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=NN2C=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Microwave-Mediated Catalyst-Free Synthesis
One efficient method involves a microwave-mediated, catalyst-free approach that significantly reduces reaction time and improves yield. This method typically uses benzohydrazides as starting materials, reacting with appropriate pyridine derivatives in toluene or similar solvents.
- Procedure: The reaction mixture is heated to approximately 120 °C under microwave irradiation for around 24 hours.
- Monitoring: Thin-layer chromatography (TLC) is used to track the reaction progress.
- Advantages: This approach avoids metal catalysts, reducing contamination risk and simplifying purification.
Reflux in Organic Solvents with Acid Catalysis
Alternative methods employ reflux conditions using solvents such as pyridine, ethanol, or xylene with acid catalysts like acetic acid or hydrochloric acid.
- Typical Conditions: The reaction is performed under reflux for 18–48 hours.
- Catalyst Role: Acetic acid acts as a Brønsted acid catalyst promoting cyclization and oxidative coupling.
- Atmosphere: Reactions under oxygen or air atmosphere enhance oxidative steps, improving yields.
- Example: Reaction of N-amino-2-iminopyridine derivatives with 1,3-dicarbonyl compounds in ethanol containing acetic acid under oxygen atmosphere at 130 °C for 18 hours produces triazolo[1,5-a]pyridine derivatives in yields up to 94%.
Multi-Step Synthesis from Pyridine or Triazole Precursors
Some protocols involve multi-step syntheses starting from pyridine or triazole precursors, involving:
- Formation of intermediate acyl chlorides (e.g., 2-carbonyl chlorides).
- Coupling with methyl 2-aminobenzoate or related esters.
- Hydrolysis or salt formation steps to obtain the hydrochloride salt.
These methods allow functional group modifications and incorporation of substituents for derivative synthesis.
Reaction Conditions and Yields
| Method | Starting Materials | Solvent | Catalyst/Conditions | Atmosphere | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Microwave-mediated, catalyst-free | Benzohydrazides + pyridine derivatives | Toluene | None | N2 or air | 120 | 24 | Moderate to High | Rapid, clean, no metal contamination |
| Reflux with acid catalysis | N-amino-2-iminopyridine + 1,3-dicarbonyl | Ethanol + Acetic acid | Acetic acid (6 equiv) | O2 | 130 | 18 | Up to 94 | Oxygen essential for oxidative coupling |
| Multi-step from acyl chlorides | 2-carbonyl chlorides + methyl 2-aminobenzoate | Dichloromethane | DIPEA base | Ambient | Room temp | Several | Moderate | Allows structural modification |
Mechanistic Insights
- The oxidative coupling under oxygen atmosphere is crucial for forming the fused triazolo ring system.
- Acid catalysis promotes cyclization and stabilizes intermediates.
- Catalyst-free microwave methods rely on thermal energy to drive ring closure efficiently.
Chemical Data Summary
Research and Application Notes
- The compound serves as an intermediate for synthesizing derivatives with biological activity, especially targeting receptor tyrosine kinases.
- Preparation methods emphasize environmentally friendly conditions, avoiding heavy metal catalysts where possible.
- The hydrochloride salt form improves compound stability and solubility for biological assays.
Chemical Reactions Analysis
Synthetic Formation via Microwave-Mediated Reactions
The compound is synthesized through a catalyst-free, microwave-assisted tandem reaction involving enaminonitriles and benzohydrazides. This method achieves yields of 70–92% within 30–60 minutes , significantly reducing reaction time compared to conventional thermal methods .
Key steps :
-
Transamidation : Enaminonitrile reacts with benzohydrazide to form intermediate A , releasing dimethylamine.
-
Nucleophilic Addition : The nitrogen lone pair of intermediate A attacks its nitrile group, forming intermediate B .
-
Condensation : Intermediate B undergoes intramolecular condensation to generate intermediate C , followed by water elimination to yield the triazolo-pyridine core .
Table 1: Representative Substrates and Yields
| Substrate (Enaminonitrile) | Yield (%) | Reaction Time (min) |
|---|---|---|
| 3-Cyano-2-dimethylaminoprop-1-ene | 92 | 30 |
| 4-Methoxybenzohydrazide | 85 | 45 |
| 2-Nitrobenzohydrazide | 78 | 60 |
Functionalization via Coupling Reactions
The compound undergoes palladium-catalyzed coupling reactions to introduce diverse functional groups. Notable examples include:
-
Suzuki Coupling : Reacts with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄, yielding 88% of the biaryl product .
-
Sonogashira Coupling : Forms alkynylated derivatives (e.g., with 4-ethylnylanisole) at 61% yield .
These reactions enable structural diversification for drug discovery applications.
Transamidation and Condensation Reactions
The amino and carboxylate groups facilitate further derivatization:
-
Transamidation : Reacts with amines or hydrazides to replace the methyl ester group, forming amide-linked analogs.
-
Nucleophilic Substitution : The 2-amino group undergoes substitution with electrophiles (e.g., acyl chlorides) to generate N-acylated derivatives.
Table 2: Reaction Conditions and Products
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetylated triazolo-pyridine | 75 |
| Hydrazide Condensation | Benzohydrazide | Hydrazone-functionalized derivative | 82 |
Mechanistic Insights
The compound’s reactivity is driven by:
-
Electron-rich triazole ring : Facilitates electrophilic aromatic substitution at the 5-position.
-
Amino group : Acts as a nucleophile in condensation and substitution reactions .
-
Carboxylate moiety : Enhances solubility and enables ester hydrolysis to carboxylic acids under basic conditions .
Comparative Reaction Pathways
Table 3: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Microwave-mediated | 120°C, solvent-free | 70–92 | 30–60 min |
| Conventional thermal | Reflux in xylene, 24 hours | 50–65 | 24 hours |
| Copper-catalyzed | CuBr, 100°C | 60–75 | 12 hours |
The microwave method outperforms traditional approaches in efficiency and sustainability .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules. Experimental protocols emphasize mild conditions and scalability, aligning with green chemistry principles .
Scientific Research Applications
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and modulating downstream signaling pathways .
Comparison with Similar Compounds
Core Heterocyclic Systems
The triazolo-fused heterocyclic scaffold varies among analogs, influencing electronic properties and bioactivity:
Key Observations :
- Pyridine vs. Pyrimidine derivatives often exhibit stronger DNA/RNA-targeting capabilities, as seen in antitumor analogs .
- Substituent Positioning: Amino groups at position 2 (target compound) versus position 7 () may differentially influence receptor binding. For example, 2-amino groups in triazolo-pyrimidines correlate with cytotoxicity .
Functional Group Modifications
- Ester Groups : Methyl/ethyl esters (e.g., target compound vs. ) affect metabolic stability. Methyl esters are typically more resistant to hydrolysis than ethyl esters.
- Hydrophilic Modifications : The hydrochloride salt in the target compound improves solubility, whereas methoxymethyl () or propyl () groups enhance lipophilicity, impacting membrane permeability.
Antitumor Potential
The pyrimidine-based analog in (compound 5l) demonstrated 97.6% growth inhibition in Panc-1 cells, attributed to its 2-amino-triazolo-pyrimidine-6-carboxamide scaffold. While the target compound’s pyridine core may reduce DNA intercalation, its 2-amino and ester groups could facilitate interactions with kinases or proteases implicated in cancer .
Biological Activity
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride (CAS No. 1094107-42-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 192.18 g/mol
- Purity : Typically >98% in commercial preparations .
The biological activity of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is primarily attributed to its structural similarity to other bioactive compounds. Its mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways linked to diseases such as cancer and diabetes. The compound may interact with target proteins through hydrogen bonding and hydrophobic interactions .
- Receptor Modulation : The compound has been studied for its potential to modulate receptor tyrosine kinases, particularly AXL receptor tyrosine kinase, which plays a role in tumorigenesis and metastasis .
Biological Activities
Research indicates that methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro assays have shown IC₅₀ values indicating significant cytotoxicity against various cancer cell lines .
- Antiviral Properties : Similar compounds in the triazolo family have demonstrated antiviral effects by inhibiting viral replication mechanisms. Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives have shown promise against influenza virus by disrupting RNA polymerase interactions .
- Anti-inflammatory Effects : Some studies indicate that this compound may reduce inflammatory responses by downregulating pro-inflammatory cytokines in cellular models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antiviral | Inhibits influenza virus replication | |
| Anti-inflammatory | Reduces cytokine production |
Case Study: Antitumor Effects
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various triazolo compounds including methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives. The results showed that these compounds effectively inhibited cell growth in several cancer cell lines with IC₅₀ values ranging from 10 to 30 μM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Case Study: Antiviral Activity
Research published in a peer-reviewed journal highlighted the antiviral potential of triazolo compounds against influenza A virus. The study demonstrated that methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives could inhibit viral replication with EC₅₀ values between 7 and 25 μM without significant cytotoxicity at higher concentrations (up to 250 μM) .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield | Key Steps | Reference |
|---|---|---|---|---|
| Cyclocondensation | TMDP (molten state) | N/R | High toxicity, solvent choice | |
| Tandem Reaction | K₂CO₃, DMF | 76% | Column chromatography |
How is the compound purified post-synthesis, and what challenges arise?
Category: Basic
Answer:
Purification typically involves:
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 v/v) for isolating crystalline products .
- Recrystallization : Slow evaporation from solvent mixtures (e.g., hexane/ethyl acetate) to obtain X-ray-quality crystals .
Challenges : Residual solvents or byproducts may require multiple chromatographic passes, impacting yield .
How can reaction conditions be optimized for higher regioselectivity in triazolopyridine synthesis?
Category: Advanced
Answer:
Regioselectivity depends on:
- Catalyst Choice : TMDP improves reaction efficiency but poses toxicity risks; alternatives like piperidine may face regulatory restrictions .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethanol/water mixtures reduce side reactions .
Recommendation : Screen catalysts (e.g., DBU, DIPEA) and solvent polarity to balance safety and selectivity.
What spectroscopic and crystallographic methods confirm the compound’s structure?
Category: Advanced
Answer:
- X-ray Diffraction : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., carboxylate group twisted at 55.6°) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl esters at δ ~3.8 ppm) .
Data Interpretation : Compare crystallographic data (e.g., CCDC entries) with computational models (DFT) to validate deviations .
What safety protocols are critical when handling this compound?
Category: Basic
Answer:
- Toxic Catalysts : Avoid TMDP exposure; use fume hoods and PPE .
- Waste Management : Segregate halogenated byproducts (e.g., dichloromethane extracts) for professional disposal .
How are biological activities (e.g., antifungal) evaluated for triazolopyridine derivatives?
Category: Advanced
Answer:
- In Vitro Assays : Screen against fungal strains (e.g., Candida albicans) via MIC (minimum inhibitory concentration) tests .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., dichlorophenyl groups) to enhance potency .
Q. Table 2: Biological Activity Data
| Derivative | Activity (IC₅₀) | Target Organism | Reference |
|---|---|---|---|
| 8-(2,4-Dichlorophenyl) | 12 µM | C. albicans |
How are solubility and stability profiles determined for formulation studies?
Category: Basic
Answer:
- Solubility Screening : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy .
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .
What strategies resolve contradictions in crystallographic data between studies?
Category: Advanced
Answer:
- Validate Data : Cross-check with Cambridge Structural Database (CSD) entries .
- Refinement Parameters : Adjust thermal displacement parameters (Uiso) to account for disorder .
How are computational methods used to predict reactivity?
Category: Advanced
Answer:
- DFT Calculations : Model transition states (e.g., cyclocondensation) to predict regioselectivity .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., fungal enzymes) .
What are common pitfalls in scaling up triazolopyridine synthesis?
Category: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
